3-Hydrazinylphenol
Description
BenchChem offers high-quality 3-Hydrazinylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydrazinylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQIHHJJAXBWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural and Functional Divergence of 3-Hydrazinylphenol vs. 3-Hydrazinylmethylphenol
Executive Summary
This technical guide delineates the critical physicochemical and pharmacological distinctions between 3-hydrazinylphenol (an aryl hydrazine) and 3-hydrazinylmethylphenol (a benzyl hydrazine). While nomenclature suggests a minor structural variance—a single methylene bridge—this difference fundamentally alters their electronic states, nucleophilicity, and biological applications.
-
3-Hydrazinylphenol acts primarily as a synthetic intermediate for nitrogenous heterocycles (indazoles, pyrazoles) due to the conjugation of the hydrazine moiety with the aromatic ring.
-
3-Hydrazinylmethylphenol (commonly known as NSD-1015 ) functions as a potent enzyme inhibitor (targeting SSAO and AADC), driven by the enhanced basicity and specific steric profile of its alkyl-hydrazine motif.
Structural and Electronic Divergence
The defining characteristic separating these molecules is the electronic coupling between the hydrazine group and the phenolic ring.
Comparative Data Matrix
| Feature | 3-Hydrazinylphenol | 3-Hydrazinylmethylphenol |
| Common Name | m-Hydrazinophenol | 3-Hydroxybenzylhydrazine (NSD-1015) |
| CAS Number | 618-28-0 (Free base) / 793635-77-5 | 81012-99-9 (Dihydrochloride) |
| Structure Class | Aryl Hydrazine | Alkyl (Benzyl) Hydrazine |
| Linkage | Direct | Methylene bridge |
| Electronic Effect | Lone pair delocalization into | Electronic decoupling; Inductive effect only |
| Nucleophilicity | Reduced ( | High (Alkyl-amine like character) |
| pKa (Hydrazine) | ~5.0 - 6.0 (Weak base) | ~8.0 - 9.0 (Stronger base) |
| Primary Application | Heterocyclic Synthesis (Indazoles) | Pharmacology (SSAO/MAO Inhibition) |
The "Methylene Switch" Mechanism
In 3-hydrazinylphenol , the lone pair on the proximal nitrogen (
In 3-hydrazinylmethylphenol , the methylene bridge (
Synthetic Methodologies
The synthesis of these two compounds requires distinct strategies due to the stability of the C-N bond.
Synthesis of 3-Hydrazinylphenol (Aryl C-N Formation)
Direct nucleophilic substitution on the electron-rich phenol ring is difficult. The standard protocol utilizes the diazo-reduction method .
Protocol A: Diazotization-Reduction Sequence
-
Diazotization: Treat with
in at 0°C to form the diazonium salt. -
Reduction: Rapid reduction of the diazonium intermediate using Stannous Chloride (
) in concentrated . -
Isolation: Neutralization to precipitate the free base or crystallization as the hydrochloride salt.
Critical Control Point: Temperature must be maintained <5°C during diazotization to prevent hydrolysis to resorcinol.
Synthesis of 3-Hydrazinylmethylphenol (Benzyl C-N Formation)
This synthesis exploits the reactivity of the benzylic position or the carbonyl condensation of the aldehyde.
Protocol B: Reductive Hydrazination
-
Starting Material: 3-Hydroxybenzaldehyde.
-
Condensation: React with excess hydrazine hydrate to form the hydrazone intermediate.
-
Reduction: Hydrogenation (
) or chemical reduction ( ) converts the bond to the single bond. -
Salt Formation: Conversion to dihydrochloride (NSD-1015) for stability against oxidation.
Figure 1: Divergent synthetic pathways. Molecule A requires diazonium chemistry; Molecule B utilizes carbonyl condensation-reduction.
Pharmacological & Research Applications[1][3][5][6]
3-Hydrazinylmethylphenol (NSD-1015) as an Enzyme Inhibitor
This molecule is a standard tool compound in neuroscience and metabolic research. It acts as a suicide substrate or tight-binding inhibitor for quinone-dependent amine oxidases.
-
Target: Semicarbazide-Sensitive Amine Oxidase (SSAO) and L-Aromatic Amino Acid Decarboxylase (AADC).
-
Mechanism: The hydrazine group reacts with the Topaquinone (TPQ) cofactor in SSAO or the Pyridoxal Phosphate (PLP) cofactor in AADC, forming a stable hydrazone adduct that inactivates the enzyme.
-
Research Use: Used to block dopamine synthesis (via AADC inhibition) to measure L-DOPA accumulation, serving as an index of tyrosine hydroxylase activity in vivo.
3-Hydrazinylphenol in Heterocyclic Chemistry
This compound is rarely used as a drug itself but is a scaffold for Fischer Indole-like syntheses .
-
Reaction: Condensation with
-keto esters followed by cyclization yields Indazoles or Pyrazolones . -
Utility: These fused ring systems are pharmacophores in anti-inflammatory drugs and kinase inhibitors.
Figure 2: Mechanism of SSAO inactivation by 3-hydrazinylmethylphenol via cofactor adduct formation.
Experimental Handling & Stability
Stability Profile
-
Oxidation Risk: Both compounds are reducing agents. 3-Hydrazinylphenol is particularly prone to air oxidation, turning dark brown/black due to the formation of radical species and diazo-tars. It must be stored under inert gas (Argon/Nitrogen).
-
Salt Forms: The dihydrochloride salt of 3-hydrazinylmethylphenol (NSD-1015) is significantly more stable and is the preferred form for biological assays.
Safety Protocol (Self-Validating)
Hydrazines are potential carcinogens and skin sensitizers.
-
Decontamination: Prepare a 5% Sodium Hypochlorite (Bleach) solution. Any spills or glassware must be soaked in bleach to oxidize the hydrazine to harmless nitrogen gas (
) before disposal. -
Validation: Use Tollens' reagent or a specific hydrazine test strip on the neutralized waste to confirm the absence of reducing power before releasing to chemical waste.
References
-
PubChem. (n.d.).[4] 3-Hydrazinylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Boomsma, F., et al. (2000). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. Medical Science Monitor. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fischer Indole Synthesis - Reference Module in Chemistry. Elsevier. Retrieved from [Link]
-
O'Sullivan, J., et al. (2004). Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. Neurotoxicology. Retrieved from [Link]
Sources
Navigating the Instability of 3-Hydroxyphenylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylhydrazine is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its unique structure, incorporating both a reactive hydrazine moiety and a phenolic hydroxyl group, makes it a valuable building block. However, these same functional groups render the molecule highly susceptible to degradation in the presence of atmospheric oxygen and light. This guide provides a comprehensive overview of the stability challenges associated with 3-hydroxyphenylhydrazine, offering insights into its degradation pathways, recommended handling and storage protocols, and a detailed methodology for conducting forced degradation studies. A thorough understanding of these factors is paramount for ensuring the integrity of research, the successful development of robust drug formulations, and the overall quality of resulting products.
Chemical Properties and Stability Profile
The inherent instability of 3-hydroxyphenylhydrazine is a direct consequence of its chemical structure. The hydrazine group is a strong reducing agent and is readily oxidized. The presence of the electron-donating hydroxyl group on the phenyl ring further activates the molecule, making it more susceptible to oxidation compared to unsubstituted phenylhydrazine.
Upon exposure to air, 3-hydroxyphenylhydrazine can undergo autoxidation. This process is often initiated by trace metal ions and can lead to the formation of a complex mixture of colored degradation products. Similarly, exposure to light, particularly in the ultraviolet spectrum, can provide the energy required to initiate photochemical degradation, often involving radical intermediates. The color of phenylhydrazine and its derivatives is known to change from colorless or pale yellow to red-brown upon exposure to air and light, indicating the formation of degradation products.
Degradation Pathways
While specific degradation pathways for 3-hydroxyphenylhydrazine are not extensively detailed in the public literature, we can infer the most probable routes based on the known chemistry of hydrazines and phenols.
Oxidative Degradation (in air)
The oxidation of phenylhydrazine in aqueous solutions is a complex process that can be initiated by metal cations and involves superoxide radicals as both a product and a chain propagator. The presence of the hydroxyl group in 3-hydroxyphenylhydrazine is expected to facilitate this oxidation. The likely oxidative degradation pathway involves the initial formation of a phenyldiazene intermediate, which is unstable and can undergo further reactions. The oxidation process can ultimately lead to the formation of phenolic compounds and nitrogen gas. The oxidation of phenylhydrazine by the enzyme tyrosinase has been shown to produce phenol and superoxide. This enzymatic reaction provides a model for the potential oxidative transformation of the hydrazine moiety. A proposed pathway for the oxidative degradation of 3-hydroxyphenylhydrazine is the formation of 3-hydroxyphenol (resorcinol) and diimide, which further decomposes to nitrogen and hydrogen.
Photodegradation (in light)
Photodegradation is another significant concern for the stability of 3-hydroxyphenylhydrazine. The absorption of UV light can excite the molecule to a higher energy state, leading to the homolytic cleavage of bonds and the formation of radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a cascade of degradation products. The photodegradation of a therapeutic drug has been shown to proceed through a pseudo-first-order kinetic model, with a measurable half-life under UV irradiation. For 3-hydroxyphenylhydrazine, photodegradation could involve the cleavage of the N-N or C-N bonds, leading to the formation of various radical species that can then react with each other or with oxygen to form a complex mixture of degradation products.
Recommended Handling and Storage Conditions
Given the inherent instability of 3-hydroxyphenylhydrazine, stringent handling and storage protocols are essential to maintain its purity and integrity.
-
Inert Atmosphere: To prevent oxidation, 3-hydroxyphenylhydrazine should be handled and stored under an inert atmosphere, such as nitrogen or argon. A patent for the synthesis of 3-hydroxyphenylhydrazine explicitly mentions the use of nitrogen protection to prevent the oxidation of both the raw materials and the final product.
-
Light Protection: The compound should be stored in amber or opaque containers to protect it from light.
-
Temperature Control: Storage at low temperatures (e.g., 2-8 °C) can help to slow down the rate of degradation.
-
Purity of Solvents and Reagents: When used in reactions, high-purity solvents and reagents are recommended to avoid introducing trace metal impurities that can catalyze oxidation.
Methodology for a Forced Degradation Study
Forced degradation studies are a critical component of drug development and are recommended by the International Council for Harmonisation (ICH) guidelines to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A forced degradation study for 3-hydroxyphenylhydrazine should be designed to evaluate its stability under oxidative and photolytic stress conditions.
Experimental Protocol
Objective: To identify the potential degradation products of 3-hydroxyphenylhydrazine under oxidative and photolytic stress and to develop a stability-indicating analytical method.
Materials:
-
3-Hydroxyphenylhydrazine
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Hydrogen peroxide (3% solution)
-
Hydrochloric acid and sodium hydroxide (for pH adjustment if necessary)
-
Photostability chamber with controlled UV and visible light output
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-hydroxyphenylhydrazine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Oxidative Stress:
-
Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the sample, quench the reaction if necessary (e.g., by adding a scavenger for excess peroxide), and dilute to a suitable concentration for analysis.
-
-
Photolytic Stress:
-
Expose the stock solution in a photostability chamber to a controlled light source (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
Monitor the samples at various time points.
-
-
-
Analytical Method:
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector. The method should be capable of separating the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Oxidative | 3% Hydrogen Peroxide | Room Temperature | 0-24 hours |
| Photolytic | ICH Q1B compliant light source | Controlled Room Temperature | As per ICH guidelines |
Experimental Workflow
Caption: Workflow for the forced degradation study of 3-hydroxyphenylhydrazine.
Visualization of Degradation Pathways
Caption: Proposed degradation pathways for 3-hydroxyphenylhydrazine.
Conclusion
The stability of 3-hydroxyphenylhydrazine is a critical consideration for its use in research and development. Its susceptibility to both oxidative and photolytic degradation necessitates careful handling, storage under an inert atmosphere, and protection from light. Forced degradation studies are an indispensable tool for understanding the degradation pathways and for developing robust, stability-indicating analytical methods. By implementing the strategies and methodologies outlined in this guide, researchers and drug development professionals can mitigate the risks associated with the instability of 3-hydroxyphenylhydrazine, thereby ensuring the quality and reliability of their work.
References
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Drug Discovery Today. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
INCHEM. (n.d.). Phenylhydrazine (CICADS). [Link]
-
Biochemistry. (1976, February 10). The oxidation of phenylhydrazine: superoxide and mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC. [Link]
-
European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Springer. (2013, March 2). The Oxidation of Phenylhydrazine by Tyrosinase. [Link]
- Google Patents. (2014, February 12). CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine.
- Taylor & Francis. (n.d.). *Phenylhydrazine – Knowledge and
Technical Guide: Applications of 3-Hydrazinylphenol in Heterocyclic Chemistry
[1]
Executive Summary
3-Hydrazinylphenol (often supplied as the hydrochloride salt, CAS: 14499-52-6) represents a privileged scaffold in medicinal chemistry.[1] Unlike its para-substituted counterparts, which are frequently used in azo-dye manufacturing, the meta-substitution pattern of 3-hydrazinylphenol offers a unique geometric vector for hydrogen bonding in kinase inhibitors and GPCR ligands.[1] Furthermore, the phenolic hydroxyl group serves as a versatile "chemical handle," allowing for late-stage functionalization (LSF) after the construction of the heterocyclic core.[1]
This guide details the technical workflows for converting 3-hydrazinylphenol into high-value pyrazolone and indazole scaffolds, emphasizing regiocontrol, stability management, and scalable protocols.[1]
Part 1: Structural Analysis & Reactivity Profile[2]
The utility of 3-hydrazinylphenol is defined by its bifunctional nature. Understanding the electronic interplay between the hydrazine moiety and the phenol ring is critical for reaction design.[1]
The Meta-Effect
In electrophilic aromatic substitutions, the hydrazine group is an activator.[1] However, in heterocyclic construction (nucleophilic attacks), the position of the phenol is strategic:[1]
-
Electronic Decoupling: Unlike p-hydrazinophenol, where the hydrazine lone pair is in direct resonance with the hydroxyl group (quinoid character), the meta position maintains the nucleophilicity of the hydrazine
while preserving the phenol as a distinct H-bond donor/acceptor.[1] -
Regiochemistry: The hydrazine consists of two nucleophilic nitrogens:
(proximal to ring) and (distal/terminal).[1] The is generally more nucleophilic due to less steric hindrance and lack of direct conjugation with the aromatic ring.
Stability & Handling
The free base of 3-hydrazinylphenol is prone to oxidation (browning) and decomposition.
-
Best Practice: Always store and weigh as the monohydrochloride salt .
-
In-Situ Neutralization: Protocols must include a stoichiometric base (e.g., NaOAc or
) step to liberate the free hydrazine immediately prior to reaction.[1]
Part 2: The Pyrazolone Gateway (Primary Workflow)[1][2]
The most prevalent application is the condensation with
Reaction Mechanism & Regioselectivity
When reacting with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate), two isomers are possible.[1] The reaction is kinetically controlled by the initial attack of the most nucleophilic nitrogen (
DOT Diagram: Reaction Pathway & Regiocontrol
Figure 1: The regioselective pathway for converting 3-hydrazinylphenol to the target pyrazolone.[1] The terminal nitrogen preferentially attacks the ketone, driving the formation of the 1-aryl-5-pyrazolone isomer.[1]
Solvent Engineering for Regiocontrol
While ethanol is standard, recent data suggests that fluorinated alcohols (TFE or HFIP) can enhance regioselectivity by activating the carbonyl through H-bonding, effectively "sorting" the transition states.[1]
| Solvent | Conditions | Regioselectivity (Target:Isomer) | Yield | Notes |
| Ethanol | Reflux, 2h | 85:15 | 72% | Standard industrial method. Requires recrystallization.[2] |
| Acetic Acid | 100°C, 1h | 90:10 | 68% | Acid catalyzes the imine formation but complicates workup.[1] |
| TFE (Trifluoroethanol) | Reflux, 4h | >98:2 | 81% | Recommended. High selectivity simplifies purification.[1] |
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(3-hydroxyphenyl)-3-methyl-5-pyrazolone
Target Audience: Process Chemists scaling to >10g.
Reagents:
-
3-Hydrazinylphenol hydrochloride (1.0 eq)[1]
-
Ethyl acetoacetate (1.1 eq)[1]
-
Sodium Acetate (anhydrous, 1.1 eq)[1]
-
Ethanol (10 volumes) or TFE (for high purity)[1]
Step-by-Step Methodology:
-
Salt Break: Charge a round-bottom flask with 3-hydrazinylphenol HCl and Ethanol. Add Sodium Acetate. Stir at room temperature for 15 minutes. Observation: The suspension will change consistency as NaCl precipitates.
-
Addition: Add Ethyl acetoacetate dropwise over 10 minutes. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (
) for 3 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] -
Workup: Cool to
. The product often precipitates directly.[3] -
Isolation: Filter the solid. Wash with cold water (to remove NaCl and NaOAc) and cold ethanol.[1]
-
Purification: Recrystallize from EtOH/Water (8:2) if necessary.[1][4]
-
Validation:
NMR (DMSO- ) should show the pyrazolone methylene protons ( ) or the enol tautomer ( broad).
Protocol B: Late-Stage Functionalization (O-Alkylation)
Context: Converting the pyrazolone scaffold into a kinase inhibitor candidate.[1]
-
Dissolve the pyrazolone (from Protocol A) in DMF.
-
Add
(2.0 eq) and the desired alkyl halide (e.g., benzyl bromide or a solubilizing tail).[1] -
Stir at
. The phenolic -OH is more acidic ( ) than the pyrazole NH, but selectivity must be monitored.[1] Note: The pyrazolone enol oxygen can also react. Use non-polar solvents to favor C-alkylation or polar aprotic (DMF) for O-alkylation.[1]
Part 4: Advanced Applications & Case Studies
Fragment-Based Drug Discovery (FBDD)
The 3-hydroxyphenyl moiety mimics the "hinge-binding" motif found in many kinase inhibitors (e.g., Pazopanib analogs).[1] The hydroxyl group acts as a donor/acceptor for the Glu/Leu gatekeeper residues in the ATP binding pocket.
Workflow: Divergent Library Synthesis
Figure 2: Divergent synthesis strategy using the 3-hydrazinylphenol scaffold to access distinct chemical spaces.
Indazole Synthesis (Fused Systems)
While ortho-hydrazines are direct precursors to indazoles, 3-hydrazinylphenol is used to synthesize pyrano[2,3-c]pyrazoles via multicomponent reactions (MCRs).[1]
-
Reaction: 3-hydrazinylphenol + Ethyl acetoacetate + Malononitrile + Aromatic Aldehyde.
-
Mechanism: Formation of the pyrazolone followed by Michael addition of malononitrile and subsequent cyclization.
-
Significance: These fused tricyclic systems are potent cholinesterase inhibitors (Alzheimer's research).[1]
References
-
Regioselectivity in Pyrazole Synthesis
-
Pyrazolone Synthesis Protocols
-
Multicomponent Reactions (MCRs)
-
General Reactivity of Phenylhydrazines
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inpressco.com [inpressco.com]
- 3. CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 3-Hydroxyphenylhydrazine Hydrochloride via Diazotization-Reduction
Executive Summary
This application note details the protocol for the conversion of 3-aminophenol (m-aminophenol) to 3-hydroxyphenylhydrazine hydrochloride . This transformation is achieved through a two-step, one-pot sequence: the diazotization of the primary amine to form the diazonium salt, followed by reduction using stannous chloride (
This protocol is designed for researchers requiring high-purity hydrazine intermediates for the synthesis of pyrazolones, indoles (Fischer indole synthesis), or pharmaceutical heterocycles (e.g., Edaravone analogs).
Scientific Principles & Mechanism[1]
The synthesis relies on the varying oxidation states of nitrogen. The process must be strictly temperature-controlled to prevent the decomposition of the thermally unstable diazonium intermediate into 3-hydroxyphenol (resorcinol) via hydrolysis.
Reaction Pathway
-
Diazotization: In strong mineral acid (
), the amine attacks the nitrosonium ion ( ), generated in situ from sodium nitrite, forming the electrophilic 3-hydroxybenzenediazonium chloride. -
Reduction: The diazonium salt is treated with Stannous Chloride (
), a strong reducing agent. oxidizes to , donating electrons to the diazonium nitrogen, converting the group into the hydrazine moiety .
Mechanistic Visualization
Figure 1: Reaction pathway from amine to hydrazine salt.
Safety & Hazard Profile (Critical)
-
Diazonium Salts: Thermally unstable.[1][2] Never dry the intermediate diazonium salt. Dry diazonium salts can detonate via shock or friction. Keep in solution at all times.
-
3-Aminophenol: Toxic if swallowed or inhaled. Known skin sensitizer.
-
Stannous Chloride: Corrosive. Causes severe skin burns and eye damage.
-
Nitrous Fumes (
): Toxic gases may evolve if temperature control fails. Perform all operations in a fume hood.
Materials & Stoichiometry
Batch Size: Based on 10.9 g (0.1 mol) of 3-aminophenol.
| Reagent | MW ( g/mol ) | Quantity | Equiv. | Role |
| 3-Aminophenol | 109.13 | 10.9 g | 1.0 | Substrate |
| Conc. HCl (37%) | 36.46 | 60 mL | ~7.0 | Solvent / Reactant |
| Sodium Nitrite | 69.00 | 7.0 g | 1.02 | Diazotizing Agent |
| Stannous Chloride ( | 225.63 | 45.0 g | ~2.0 | Reducing Agent |
| Ethanol (Cold) | 46.07 | 50 mL | N/A | Wash Solvent |
Detailed Protocol
Phase 1: Diazotization
Objective: Generate the 3-hydroxybenzenediazonium chloride solution.
-
Slurry Preparation:
-
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 10.9 g of 3-aminophenol .
-
Add 20 mL of water and 20 mL of concentrated HCl .
-
Observation: The amine will dissolve to form the hydrochloride salt; some precipitation may occur upon cooling.
-
-
Cooling:
-
Immerse the flask in an ice-salt bath (approx. -5°C).
-
Stir vigorously until the internal temperature reaches 0–2°C .
-
-
Nitrite Addition:
-
Dissolve 7.0 g of Sodium Nitrite in 15 mL of water .
-
Add this solution dropwise via an addition funnel.
-
CRITICAL: Maintain internal temperature below 5°C . If the temperature spikes, stop addition immediately.
-
-
Endpoint Validation (Starch-Iodide Test):
-
After addition, stir for 15 minutes.
-
Dip a glass rod into the mixture and touch it to Starch-Iodide paper.
-
Result: An immediate blue/black spot confirms excess nitrous acid (complete diazotization).[2] If no color change, add small aliquots of NaNO2 solution until positive.
-
Phase 2: Reduction
Objective: Reduce the diazonium nitrogen to hydrazine.[3]
-
Reducing Solution Prep:
-
In a separate beaker, dissolve 45 g of Stannous Chloride dihydrate in 40 mL of concentrated HCl . Keep this solution cold (approx 0°C).
-
-
Addition:
-
Add the cold
solution to the diazonium mixture in one portion (or rapid stream) with vigorous stirring. -
Note: The reaction is exothermic.[4] Expect a temperature rise; maintain cooling to keep it below 10°C if possible to minimize side reactions, though the reduction is robust.
-
-
Crystallization:
-
Allow the mixture to stand in the refrigerator (0–4°C) for at least 6–12 hours (or overnight).
-
A thick precipitate of 3-hydroxyphenylhydrazine hydrochloride (often as a double salt with tin) will form.
-
Phase 3: Isolation & Purification[6]
-
Filtration:
-
Filter the precipitate using a Buchner funnel.[5]
-
Wash the solid with cold brine (saturated NaCl) to remove excess tin salts.
-
-
Tin Removal (Optional but Recommended for Purity):
-
Dissolve the crude salt in minimal hot water.[5]
-
Bubble
gas (or use a sulfide source) to precipitate tin as (brown solid). Filter hot. Note: This step is hazardous; modern labs may prefer recrystallization from Ethanol/HCl. -
Alternatively (Standard Lab Method): Recrystallize the crude solid from boiling water containing a small amount of HCl and charcoal.
-
-
Final Wash:
-
Wash the recrystallized white/off-white needles with cold ethanol.
-
Dry in a vacuum desiccator over
or KOH.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental process flow.
Expert Insights & Troubleshooting
-
The "Red Color" Issue: If the solution turns bright red or tarry during diazotization, the temperature was likely too high, leading to azo coupling with unreacted phenol species. Action: Discard and restart with stricter temperature control.
-
Stannous vs. Sulfite: While sodium sulfite (
) can be used for diazonium reduction (forming the sulfonate intermediate), the Stannous Chloride method is preferred for research scales because it yields the hydrazine hydrochloride directly without the rigorous hydrolysis step required by the sulfite method. -
Storage: Phenylhydrazines are sensitive to oxidation (turning dark brown/red). Store the hydrochloride salt in amber vials under inert gas (Argon/Nitrogen) in a freezer.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Reduction of Diazonium Salts to Hydrazines. Longman Scientific & Technical, 1989. (Standard reference for SnCl2 reduction protocols).
-
Organic Syntheses , Coll. Vol. 1, p. 442 (1941). Phenylhydrazine.[6][7] (Foundational protocol for diazonium reduction).
-
PubChem Compound Summary , 3-Hydroxyphenylhydrazine. (Chemical property verification).
-
Solomon, L. et al. Diazotization and Coupling Reactions. Journal of Chemical Education. (General mechanism grounding).[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. The reduction of benzenediazonium chloride to phenyl hydrazine can be accomplished by: [allen.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of 1-(3-Hydroxyphenyl)-3-methyl-5-pyrazolone
[1]
Abstract
The pyrazolone scaffold is a privileged structure in pharmacochemistry, serving as the core for antioxidant drugs like Edaravone (1-phenyl-3-methyl-5-pyrazolone) and various dyestuffs.[1] This guide details the synthesis of the 3-hydroxy analogue, 1-(3-hydroxyphenyl)-3-methyl-5-pyrazolone , utilizing the Knorr pyrazole synthesis method. The reaction involves the condensation of 3-hydrazinylphenol with ethyl acetoacetate. We provide a robust protocol yielding high purity (>98%) product, elucidate the regioselective mechanism, and offer troubleshooting strategies for scale-up.
Scientific Background & Mechanism[2]
Reaction Overview
The synthesis follows the classic Knorr pyrazole synthesis pathway. The reaction is a condensation between a hydrazine derivative and a
-
Reactants: 3-Hydrazinylphenol (m-hydrazinophenol) + Ethyl Acetoacetate
-
Product: 1-(3-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
By-products: Ethanol, Water[1]
Mechanism and Regioselectivity
The reaction proceeds through two key steps: imine formation and cyclization .
-
Nucleophilic Attack (Regioselectivity Determinant): The terminal amino group (
) of the hydrazine is more nucleophilic than the internal nitrogen ( ). Consequently, it attacks the most electrophilic carbonyl carbon of the -keto ester.-
Ketone vs. Ester: The ketone carbonyl of ethyl acetoacetate is more electrophilic than the ester carbonyl. Therefore, the initial attack occurs at the ketone, forming a hydrazone intermediate.
-
-
Cyclization: The internal nitrogen of the hydrazine then attacks the ester carbonyl, displacing the ethoxy group (as ethanol) to close the five-membered ring.
Why 3-methyl-5-pyrazolone? Because the hydrazine attacks the ketone (C3 of the butane backbone) first, the methyl group attached to that carbon ends up at the 3-position of the pyrazole ring. If the hydrazine attacked the ester first (rare under these conditions), the product would be a 5-methyl-3-pyrazolone.
Tautomerism
The product exists in a tautomeric equilibrium, which is solvent-dependent:
-
CH-form: 1-(3-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Prevalent in non-polar solvents like
). -
OH-form: 1-(3-hydroxyphenyl)-3-methyl-1H-pyrazol-5-ol (Aromatic enol form, prevalent in polar aprotic solvents like DMSO).
-
NH-form: Less common for N-substituted pyrazolones.
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanism of Knorr pyrazole synthesis favoring the 3-methyl-5-pyrazolone isomer.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 3-Hydrazinylphenol HCl | 160.60 | 1.0 | Nucleophile |
| Ethyl Acetoacetate | 130.14 | 1.1 | Electrophile |
| Sodium Acetate (anhydrous) | 82.03 | 1.1 | Base (to free hydrazine) |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | - | Cat. | Catalyst (Optional) |
Note: If using 3-hydrazinylphenol free base, Sodium Acetate is not required.
Step-by-Step Procedure
Step 1: Preparation of Hydrazine Solution
-
In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-hydrazinylphenol hydrochloride (10 mmol, 1.60 g) in Ethanol (30 mL) .
-
Add Sodium Acetate (11 mmol, 0.90 g) dissolved in a minimum amount of water (approx. 2-3 mL) or add solid directly if finely powdered.
-
Stir at room temperature for 15 minutes to liberate the free hydrazine base. The solution may darken slightly due to oxidation sensitivity; work under
atmosphere if possible.
Step 2: Condensation Reaction
-
Add Ethyl Acetoacetate (11 mmol, 1.43 g / 1.40 mL) dropwise to the stirring hydrazine solution over 5-10 minutes.
-
Observation: A slight exotherm may be observed.[2]
-
-
Add Glacial Acetic Acid (0.5 mL) as a catalyst (optional but recommended to accelerate imine formation).
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 80°C) for 2 to 4 hours .
-
Monitoring: Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting hydrazine spot should disappear.
-
Step 3: Workup and Isolation
-
Remove the heat source and allow the reaction mixture to cool to room temperature.
-
Place the flask in an ice-water bath (0-5°C) for 30-60 minutes. The product should precipitate as a solid (often off-white to pale yellow).
-
Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator, then re-cool.
-
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the filter cake with cold Ethanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove sodium salts and unreacted ester.
-
Wash finally with a small amount of cold Diethyl Ether or Hexane to facilitate drying.
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/Water (8:2) or pure Ethanol .
-
Dissolve the solid in boiling ethanol, add hot water until slightly turbid, then cool slowly.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Data Analysis
To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.
Expected Physical Properties
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range 160–180°C (Note: Edaravone melts at ~127°C; the phenolic hydroxyl group typically raises the MP significantly due to intermolecular Hydrogen bonding).
-
Solubility: Soluble in DMSO, Methanol, DMF; sparingly soluble in water; insoluble in Hexane.
Spectroscopic Data (Predicted)
-
NMR (400 MHz, DMSO-
):-
2.15 (s, 3H,
at C3).[4] -
5.35 (s, 1H, pyrazole
in keto form) OR 5.8-6.0 (s, 1H, in enol form). Note: In DMSO, the enol form is often favored. - 6.7 – 7.4 (m, 4H, Aromatic protons of the phenol ring).
-
9.6 – 9.8 (s, 1H, Phenolic
). -
11.0 – 12.0 (br s, 1H, Pyrazolone enolic
if tautomerized).
-
2.15 (s, 3H,
-
MS (ESI):
calculated for : 191.08; Found: 191.1.
Data Summary Table
| Parameter | Specification | Method |
| Yield | 75% - 90% | Gravimetric |
| Purity | > 98% | HPLC (254 nm) |
| Appearance | Off-white powder | Visual |
| Identity | Matches Ref.[5] Std. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Extend reflux time; ensure anhydrous conditions during initial mixing. |
| Oily Product | Impurities / Solvent retention | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
| Dark Color | Oxidation of hydrazine | Perform reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine source. |
| Regioisomer Mix | pH effects | Ensure the solution is not too acidic; the free base hydrazine is required for the correct nucleophilic attack. |
Safety Considerations
-
Hydrazines: 3-hydrazinylphenol is toxic and a potential sensitizer. Avoid inhalation and skin contact. Handle in a fume hood.
-
Ethyl Acetoacetate: Flammable liquid; irritant.
-
Waste Disposal: Segregate halogenated (if any) and non-halogenated organic waste. Hydrazine-containing waste should be treated according to specific institutional protocols (often oxidation with bleach before disposal, though check local EH&S rules).
References
-
Knorr Pyrazole Synthesis Overview
- Edaravone (Analog)
-
General Pyrazolone Chemistry
-
Reaction of Phenylhydrazine with Ethyl Acetoacetate
- Title: Reaction of Phenylhydrazo ethylacetoacet
- Source: Fortune Journals.
-
URL:[Link]
Application Note: High-Fidelity Synthesis of 1-(3-Hydroxyphenyl)-Indazole Scaffolds
Executive Summary
This application note details the strategic preparation of 1-(3-hydroxyphenyl)-indazole derivatives using 3-hydrazinylphenol (3-hydroxyphenylhydrazine) as the primary nucleophilic building block. While many indazole syntheses rely on the diazotization of o-toluidines or the cyclization of o-halobenzaldehydes, the utilization of 3-hydrazinylphenol offers a direct route to N1-arylated indazoles . These scaffolds are critical pharmacophores in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and estrogen receptor modulators.
This guide prioritizes the Knorr-type condensation with cyclic 1,3-diketones to form tetrahydroindazoles, followed by oxidative aromatization. This pathway is selected for its scalability, regioselectivity, and the preservation of the phenolic moiety for downstream functionalization.
Chemical Strategy & Mechanism[1]
The Synthetic Pathway
The reaction proceeds via the condensation of 3-hydrazinylphenol with a cyclic
-
Step 1 (Condensation): Formation of the mono-arylhydrazone.
-
Step 2 (Cyclodehydration): Intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the remaining carbonyl.
-
Step 3 (Aromatization): Oxidation of the tetrahydro-intermediate to the fully aromatic indazole.
Mechanistic Visualization
The following diagram illustrates the electronic flow from the hydrazine precursor to the fused heterocyclic system.
Figure 1: Mechanistic pathway for the conversion of 3-hydrazinylphenol to indazole derivatives via condensation and oxidative aromatization.
Experimental Protocols
Protocol A: Synthesis of 1-(3-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Objective: To synthesize the fused tetrahydroindazole core. Scale: 10 mmol basis.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |
| 3-Hydrazinylphenol HCl | 160.60 | 1.0 | 1.61 g | Nucleophile |
| Cyclohexane-1,3-dione | 112.13 | 1.1 | 1.23 g | Electrophile |
| Ethanol (Abs.) | - | - | 20 mL | Solvent |
| Sodium Acetate | 82.03 | 1.2 | 0.98 g | HCl Scavenger |
| Acetic Acid (Glacial) | - | cat.[5] | 0.5 mL | Catalyst |
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydrazinylphenol hydrochloride (1.61 g) and sodium acetate (0.98 g) in Ethanol (15 mL). Stir for 10 minutes at room temperature to liberate the free hydrazine.
-
Addition: Add cyclohexane-1,3-dione (1.23 g) dissolved in the remaining Ethanol (5 mL) dropwise over 5 minutes.
-
Catalysis: Add glacial acetic acid (0.5 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–4 hours. Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The hydrazone intermediate typically appears first, followed by the cyclized product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g) with vigorous stirring.
-
The product, 1-(3-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one , often precipitates as a solid.
-
-
Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from Ethanol/Water (9:1).
-
Note: If an oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Expected Yield: 75–85% Key Observation: The formation of the tetrahydroindazole is generally regioselective for N1-arylation due to the electronic bias of the hydrazine.
Protocol B: Aromatization to 1-(3-Hydroxyphenyl)-1H-indazole
Objective: To convert the tetrahydro- intermediate into the fully aromatic indazole system. Method: Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reagents & Equipment
| Reagent | Equiv.[3][6][7][8] | Conditions |
| Tetrahydroindazole (from Protocol A) | 1.0 | Starting Material |
| DDQ | 2.2 | Oxidant |
| 1,4-Dioxane | - | Solvent (0.2 M) |
Step-by-Step Methodology
-
Setup: Dissolve the tetrahydroindazole (1.0 equiv) in anhydrous 1,4-Dioxane .
-
Oxidation: Add DDQ (2.2 equiv) in portions at room temperature. The reaction is exothermic; maintain temperature < 40°C.
-
Reaction: Stir the mixture at reflux (101°C) for 6–12 hours. The solution will turn dark red/brown as DDQ is reduced to DDHQ.
-
Work-up:
-
Cool to room temperature.
-
Filter off the precipitated DDHQ (hydroquinone byproduct).
-
Concentrate the filtrate.
-
Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove residual acidic species) and Brine.
-
-
Purification: Flash column chromatography (SiO₂, Gradient: 0%
40% EtOAc in Hexanes).
Self-Validating Check: The disappearance of aliphatic protons (cyclohexane ring signals ~1.8–2.8 ppm) in ¹H NMR confirms full aromatization.
Critical Process Parameters (CPP)
The following table summarizes variables that significantly impact yield and purity.
| Parameter | Optimal Range | Impact of Deviation |
| pH during Condensation | 4.0 – 5.0 | Too Acidic: Protonation of hydrazine inhibits nucleophilic attack. Too Basic: Promotes side reactions (aldol condensation of diketone). |
| Temperature (Step 1) | 78°C (Reflux) | Low Temp: Stalls at hydrazone intermediate. High Temp: Degradation of hydrazine. |
| Stoichiometry (Dione) | 1.1 Equiv | Excess: Difficult to separate unreacted dione from product. Deficit: Incomplete conversion of expensive hydrazine. |
| Oxidant (Step 2) | DDQ or Pd/C | DDQ: Higher yield but requires careful purification. Pd/C: Cleaner workup but requires high temperature (e.g., decalin/diphenyl ether). |
Troubleshooting Guide
Issue: Product is an Oil/Gum
-
Cause: Incomplete cyclization or presence of unreacted hydrazone.
-
Solution: Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization. If unsuccessful, perform a short silica plug filtration.
Issue: Regioisomer Formation (N1 vs N2)
-
Cause: Tautomeric equilibrium of the starting hydrazine or dione.
-
Insight: 3-Hydrazinylphenol favors N1-substitution (1-aryl isomer) due to the steric and electronic stabilization of the intermediate hydrazone. The 2-aryl isomer is generally a minor product (<5%) in this specific condensation.
-
Verification: N1-isomers typically show a distinct NOE (Nuclear Overhauser Effect) between the aryl protons and the C7-H of the indazole ring.
References
-
Gaikwad, S. V., et al. (2022).[9] "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one." Journal of Medicinal and Chemical Sciences, 5(5), 785-796. Link
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[8] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link
-
BenchChem Application Note. (2025). "Synthesis of Pyrazole Derivatives from β-Keto Esters." BenchChem Protocols. Link
- Katritzky, A. R., et al. (2008). "Synthesis of 4,5,6,7-tetrahydro-1H-indazoles." Arkivoc, (ii), 16-23. (General reference for tetrahydroindazole synthesis conditions).
Sources
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. prepchem.com [prepchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
troubleshooting low yields in Fischer indole synthesis with 3-hydrazinylphenol
[1][2]
Ticket ID: FIS-3HP-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting low yields and regioselectivity issues in 3-hydrazinylphenol cyclization.[1][2]
Executive Summary: Why This Reaction Fails
You are likely experiencing low yields (<30%) and "tarring out" because 3-hydrazinylphenol is a chemically contradictory substrate for the classical Fischer Indole Synthesis.[1]
-
Electronic Destabilization: The hydroxyl group (-OH) is a strong electron-donating group (EDG).[1][2] While this activates the ring, it destabilizes the N-N bond in the ene-hydrazine intermediate.[1][2] This lowers the activation energy for heterolytic N-N cleavage (a decomposition pathway) to a level competitive with the desired [3,3]-sigmatropic rearrangement.[1][3]
-
Regiochemical Scrambling: The meta-substituent directs cyclization to two non-equivalent ortho positions, yielding a mixture of 6-hydroxyindole (major, para-closure) and 4-hydroxyindole (minor, ortho-closure).[1][2]
-
Oxidative Instability: Free phenols and hydrazines are highly susceptible to oxidation under the harsh, hot, acidic conditions typical of Fischer protocols, leading to polymerization (black tar).[2]
Phase 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.
Phase 2: Strategic Protocols
Strategy A: The "Protection" Route (Recommended)
Why: Masking the phenol as a methyl ether (methoxy) stabilizes the N-N bond and prevents oxidative tarring.[2] This is the industry-standard approach for high yields.[1]
Step-by-Step Workflow:
-
Substrate: Use 3-methoxyphenylhydrazine hydrochloride instead of the free phenol.[1]
-
Cyclization:
-
Purification: The methoxy indoles are significantly easier to separate via silica chromatography (Hexane/EtOAc gradient) than the free phenols.[1]
-
Deprotection:
Strategy B: Direct Synthesis Optimization (If Protection is Impossible)
Why: If you must use 3-hydrazinylphenol, you must mitigate oxidation and control acid strength.[1][2]
Optimized Protocol:
-
De-oxygenation (Critical): Sparge all solvents (EtOH or AcOH) with Argon for 30 minutes prior to use.[1][2] Run the reaction under positive Argon pressure.
-
Catalyst Selection: Avoid strong mineral acids (H2SO4/HCl) which promote polymerization.[1] Use ZnCl2 (Lewis Acid) in acetic acid.[1][2]
-
Procedure:
-
Workup: Pour into ice water. Neutralize carefully with NaOH.[1] Extract immediately into EtOAc to avoid air oxidation of the phenolate.[1]
Phase 3: Mechanistic Insight & Regioselectivity[2]
The formation of the 4-OH vs. 6-OH isomer is determined during the [3,3]-sigmatropic rearrangement.[1][2]
-
Pathway A (Para-attack): Attack at the carbon para to the hydroxyl group.[1] This is less sterically hindered and electronically favored, leading to the 6-hydroxyindole .[1][2]
-
Pathway B (Ortho-attack): Attack at the carbon between the hydrazine and the hydroxyl.[1] This is sterically crowded, leading to the 4-hydroxyindole .[1][2]
Note: The ratio is typically 4:1 to 9:1 favoring the 6-isomer, depending on the steric bulk of the ketone used.[2]
Figure 2: Bifurcation of the reaction pathway determining regioselectivity (4-OH vs 6-OH).
Comparative Data: Method Efficiency
| Parameter | Direct Route (Free Phenol) | Protected Route (O-Methyl) |
| Typical Yield | 15 - 35% | 60 - 75% (over 2 steps) |
| Major Impurity | Oxidative Tar / Polymer | Unreacted Hydrazone |
| Purification | Difficult (Streaking on Silica) | Standard Flash Chromatography |
| Stability | Low (Air Sensitive) | High (Stable Solid) |
| Regio-Ratio (6:4) | ~4:1 | ~6:1 |
Frequently Asked Questions (FAQs)
Q: I see two spots on TLC very close together. Which is my product? A: In 3-substituted phenol systems, the 4-hydroxy isomer (minor) usually runs slightly higher (less polar due to intramolecular H-bonding potential) than the 6-hydroxy isomer (major).[1][2] However, you must verify this with 1H-NMR. The 4-H signal in 6-hydroxyindole appears as a doublet (ortho coupling), whereas the 4-hydroxyindole will show different splitting patterns in the aromatic region.[1][2]
Q: Why does my reaction turn black immediately upon adding acid? A: This is oxidative polymerization.[1] The electron-rich aminophenol moiety is being oxidized to a quinone-imine species which polymerizes.[1][2] Solution: You must exclude oxygen.[1] If you cannot use a glovebox, sparge solvents vigorously with Argon and add an antioxidant like sodium metabisulfite (if compatible with your acid choice), or switch to the O-protected route.[2]
Q: Can I use microwave irradiation to improve yield? A: Yes. Microwave heating (e.g., 120°C for 10-20 min in AcOH) often improves yields by shortening the reaction time, reducing the window for thermal decomposition and polymerization side-reactions.[2]
References
-
Robinson, B. (1969).[1][2] Studies on the Fischer Indole Synthesis.[1][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 69(2), 227–250.[2][10] Link[1][2]
-
Hughes, D. L. (1993).[1][2] Progress in the Fischer Indole Synthesis.[1][3][8][11][12] Organic Preparations and Procedures International, 25(6), 607-632.[1][2] Link[1][2]
-
Mendoza, A., & Ishihara, Y. (2011).[2] Regioselective Synthesis of Indoles.[1][13] Nature Chemistry.[1] (General reference for regioselectivity rules in heterocyclic synthesis).
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Fischer Indole Synthesis.Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Indole synthesis [organic-chemistry.org]
Technical Guide: Optimizing Hydrazone Formation with 3-Hydroxyphenylhydrazine
[1]
Executive Summary & Core Directive
You are working with 3-hydroxyphenylhydrazine (3-HPH) .[1][2] Unlike simple alkyl hydrazines, this reagent presents a dual challenge: it possesses a specific pKa window that dictates reactivity, and it carries an electron-rich phenolic ring susceptible to oxidative degradation.[1][3]
The Golden Rule: The optimal pH for 3-HPH hydrazone formation is 4.5 – 5.0 .[1]
-
Below pH 4.0: The hydrazine is protonated and loses nucleophilicity.[1]
-
Above pH 6.0: The acid-catalyzed dehydration step slows down, and the risk of oxidative degradation (browning) increases exponentially.
This guide provides the mechanistic grounding, troubleshooting workflows, and validated protocols to maximize yield and purity.
The Theoretical Framework (Mechanism & Causality)
To troubleshoot effectively, you must understand the "Bell-Curve" of hydrazone kinetics.[3] The reaction is a two-step process, and pH affects each step in opposite ways.[3]
The Kinetic "Sweet Spot"
-
Step 1: Nucleophilic Attack (Rate-limiting at Low pH). The hydrazine nitrogen must be unprotonated (neutral) to attack the carbonyl.[1] As pH drops, the hydrazine becomes protonated (
) and unreactive.[1] -
Step 2: Dehydration (Rate-limiting at Neutral/High pH). The intermediate carbinolamine must lose water to form the double bond.[1] This step requires acid catalysis.[1][3][4] As pH rises, protons become scarce, and this step stalls.[1][3]
The 3-HPH Factor:
The 3-hydroxy group on the phenyl ring exerts an inductive electron-withdrawing effect (
Visualization: The Mechanistic Bottlenecks
Figure 1: The dual-dependency of hydrazone formation.[3] The reaction window is defined by the intersection of nucleophile availability (Step 1) and acid catalysis (Step 2).
Diagnostic Troubleshooting Guide
Use this section to diagnose specific failures in your reaction.
Issue A: Reaction is extremely slow or stalled.
| Potential Cause | Diagnostic Question | Corrective Action |
| pH too low (< 4.0) | Is the buffer pH < 4.0? | Raise pH to 4.5–5.0 using Sodium Acetate.[1][3] At pH < 4, the 3-HPH is fully protonated.[1][3] |
| pH too high (> 6.0) | Is the buffer pH > 6.0? | Lower pH to 5.[1][3]0. Alternatively, add 10–100 mM Aniline as a nucleophilic catalyst to rescue the reaction at neutral pH.[1][3] |
| Reversible Equilibrium | Is the reaction stuck at ~60-70% conversion? | Hydrazone formation is reversible.[1][3] Add water scavengers (molecular sieves) or use a large excess of 3-HPH (5–10 equiv).[1] |
Issue B: Solution turns brown/black rapidly.
| Potential Cause | Diagnostic Question | Corrective Action |
| Oxidation | Is the reaction open to air or at pH > 6? | 3-HPH is electron-rich and prone to oxidation to diazonium species.[1] Degas all buffers with N2/Ar and add 1 mM EDTA to chelate metal ions that catalyze oxidation.[1][3] |
| Quinone Formation | Does the solution turn pink/red? | The 3-OH group can facilitate oxidation to quinone-like intermediates at basic pH.[1] Keep pH strictly < 5.[1][3]5. |
Issue C: Immediate Precipitation.
| Potential Cause | Diagnostic Question | Corrective Action |
| Product Insolubility | Is the aldehyde hydrophobic? | Phenylhydrazones are often less soluble than the starting materials.[1] Add 20–50% co-solvent (DMSO, DMF, or Acetonitrile).[1][3] |
Validated Experimental Protocol
This protocol is designed to be self-validating. It includes a "scouting" step to determine the exact optimal conditions for your specific substrate.
Reagents Required[1][2][3][5][6]
Step-by-Step Methodology
Phase 1: Preparation (The "Clean" System)
-
Deoxygenate Buffers: Sparge Buffer A and Buffer B with nitrogen or argon for 15 minutes. Why? To prevent the oxidative degradation of 3-HPH.
-
Prepare 3-HPH Stock: Dissolve 3-hydroxyphenylhydrazine hydrochloride in DMSO to 100 mM. Note: Prepare fresh. If the solid is dark brown, it is already oxidized; recrystallize or purchase fresh.
Phase 2: The pH Scouting Matrix
Set up three parallel micro-reactions (100 µL scale) to identify the optimal condition for your specific aldehyde.
| Condition | Buffer System | Additive | Purpose |
| Reaction 1 | Acetate (pH 4.[1]5) | None | The Theoretical Optimum. Balances nucleophilicity and catalysis.[1] |
| Reaction 2 | Phosphate (pH 6.[1][3]0) | None | The "Gentle" Control. Tests if acid sensitivity is an issue.[1] |
| Reaction 3 | Phosphate (pH 7.[1][3][5]0) | 100 mM Aniline | Catalyzed Neutral. Uses aniline to bypass the acid requirement.[1] |
Procedure:
-
Mix Aldehyde (final 1 mM) and 3-HPH (final 2 mM) in the respective buffers.
-
Incubate at 25°C (Room Temp) for 2 hours.
-
Analyze by LC-MS or HPLC (monitoring at 254 nm and 300–350 nm; hydrazones typically absorb at longer wavelengths than starting materials).[1][3]
Phase 3: Scale-Up
Select the condition with the highest conversion from Phase 2. For most 3-HPH applications, Reaction 1 (pH 4.5) yields the cleanest product with minimal oxidation.[1][3]
Advanced Optimization Workflow
Use this logic flow to finalize your experimental design.
Figure 2: Decision tree for optimizing reaction conditions, addressing solubility, pH stability, and oxidation risks.
References
-
Jencks, W. P. (1959).[1][3] "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.
- Core Authority: Establishes the bell-shaped pH rate profile and the transition between r
-
Dirksen, A., & Dawson, P. E. (2008).[1][3] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.
-
Kalia, J., & Raines, R. T. (2008).[1][3] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.
- Core Authority: Provides pKa data and stability comparisons for various hydrazone deriv
-
Crisalli, P., & Kool, E. T. (2013).[1][3] "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation." The Journal of Organic Chemistry.
- Core Authority: Discusses electronic effects on the phenyl ring and how they influence reactivity and pKa.
Sources
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine - Google Patents [patents.google.com]
- 3. Showing Compound Phenylhydrazine (FDB005892) - FooDB [foodb.ca]
- 4. scispace.com [scispace.com]
- 5. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of 3-Hydrazinylphenol: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Pattern of 3-Hydrazinylphenol Content Type: Publish Comparison Guide
Executive Summary
This guide provides a structural elucidation framework for 3-hydrazinylphenol (3-HP) , a critical intermediate in the synthesis of pyrazoles and indazoles. While often analyzed as a raw material, its structural similarity to genotoxic impurities (GTIs) like phenylhydrazine necessitates precise detection methods. This document compares the fragmentation behavior of 3-HP against its positional isomers (2-HP, 4-HP) and structural analogs, offering a self-validating protocol for researchers in drug development.
Chemical Context & Ionization Physics
-
Compound: 3-Hydrazinylphenol (CAS: 39202-03-8)
-
Molecular Formula: C₆H₈N₂O
-
Exact Mass: 124.0637 Da
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is the industry standard for this class, as the hydrazine moiety (
) is easily protonated.
The Core Challenge
The primary analytical challenge is distinguishing 3-HP from its ortho-isomer (2-hydrazinylphenol) . In metabolic studies or impurity profiling, these isomers often co-elute. Mass spectrometry provides the only definitive orthogonal identification through distinct fragmentation pathways driven by the "Ortho Effect."
Fragmentation Pathway Analysis (3-HP)
In ESI(+), 3-HP forms a stable protonated molecular ion
Primary Pathway: Denitrogenation & Deamination
Unlike simple amines, hydrazines are prone to losing ammonia (
-
Loss of Ammonia (
17 Da): The protonated hydrazine group eliminates to form a radical cation or an imine-like cation at m/z 108 . In 3-HP, this ion is relatively unstable compared to the 2-HP isomer (see Comparison section). -
Cleavage of Hydrazine (
31/32 Da): Homolytic cleavage of the C-N bond can lead to the loss of the hydrazinyl radical ( ), yielding the phenol cation at m/z 94 .
Secondary Pathway: Phenolic Degradation
The resulting phenolic ions undergo characteristic ring contraction:
-
m/z 94
m/z 66: Loss of Carbon Monoxide (CO, 28 Da), a hallmark of phenolic structures, forming the cyclopentadiene cation.
Comparative Analysis: 3-HP vs. Alternatives
This section contrasts 3-HP with its critical isomers and analogs to facilitate identification in complex mixtures.
Comparison 1: Positional Isomers (The Ortho Effect)
The most critical distinction lies between the meta (3-HP) and ortho (2-HP) isomers.
| Feature | 3-Hydrazinylphenol (Meta) | 2-Hydrazinylphenol (Ortho) | Mechanism / Causality |
| Precursor Ion | m/z 125 | m/z 125 | Identical mass; MS1 cannot distinguish. |
| Major Fragment | m/z 108 (Low Intensity) | m/z 108 (High Intensity) | Ortho Effect: In 2-HP, the hydrazine and hydroxyl groups interact to facilitate |
| Water Loss | Negligible | Observed ( | Proximity of -OH and -NHNH₂ in 2-HP allows dehydration; 3-HP geometry prevents this. |
| Differentiation | Fragment Ratio (108/94) is lower. | Fragment Ratio (108/94) is higher. | 3-HP favors C-N cleavage (m/z 94) over stable cyclization. |
Comparison 2: Structural Analog (Phenylhydrazine)
Used to verify if the phenolic -OH group is intact.
| Compound | Precursor (m/z) | Diagnostic Shift | Note |
| Phenylhydrazine | 109 | N/A | Lacks the Oxygen atom. |
| 3-HP | 125 | +16 Da | The +16 shift (Oxygen) is retained in the m/z 94 fragment (Phenol) vs m/z 78 (Benzene) in phenylhydrazine. |
Visualization: Fragmentation Logic Flow
The following diagram illustrates the mechanistic pathways for 3-HP, highlighting the divergence from the ortho-isomer pathway.
Caption: Mechanistic fragmentation of 3-HP (ESI+). Note the divergence at m/z 108 where 3-HP lacks the stability of the ortho-isomer's cyclic form.
Validated Experimental Protocol
To replicate these results for impurity profiling or structural confirmation, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 3-HP in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures complete protonation of the hydrazine nitrogen (
), maximizing sensitivity in ESI(+).
-
-
Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation (
at m/z 249).
Step 2: LC-MS Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–30 V.
-
Optimization: Start low (15V) to preserve the molecular ion (125). Increase to 40V to induce in-source fragmentation for pseudo-MS/MS if a triple quad is unavailable.
-
-
Collision Energy (CID):
-
10 eV: Preserves m/z 125.
-
20-25 eV: Maximizes m/z 108 and 94 generation.
-
>35 eV: Dominance of m/z 66 (ring fragmentation).
-
Step 3: Data Interpretation (The Decision Tree)
-
Observe Parent: Is m/z 125 present? (Yes
Proceed). -
Check for Ortho-Isomer: Look for a dominant peak at m/z 108 relative to m/z 94.
-
If 108 >> 94 : Suspect 2-Hydrazinylphenol (Ortho).
-
If 108
94 or 94 > 108 : Suspect 3-Hydrazinylphenol (Meta).
-
-
Confirm Phenol Core: Look for m/z 66. Its presence confirms the phenolic ring structure, distinguishing it from non-oxygenated hydrazine impurities.
References
-
Doc Brown's Chemistry. (2025). Mass spectrum of phenol fragmentation pattern. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Phenylhydrazine Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from [Link]
Technical Comparison Guide: HPLC Retention & Separation of 3-Hydrazinylphenol vs. 3-Aminophenol
Part 1: Executive Summary & Core Directive
The Challenge: In the synthesis of pharmaceutical intermediates, 3-Aminophenol (3-AP) is a common building block. However, its synthesis (often via reduction of 3-nitrophenol or substitution reactions) can introduce or retain 3-Hydrazinylphenol (3-HP) as a byproduct or unreacted intermediate. Distinguishing these two is critical because 3-HP is a hydrazine derivative, classified as a Potential Genotoxic Impurity (PGI) , requiring control at trace (ppm) levels, whereas 3-AP is the bulk material.
The Separation Logic: Contrary to the intuition that "more nitrogen equals more polarity," 3-Hydrazinylphenol typically exhibits longer retention times than 3-Aminophenol in Reversed-Phase (RP) chromatography. This is driven by the higher hydrophobicity (LogP) of the hydrazine moiety compared to the primary amine when attached to an aromatic ring. However, this behavior is pH-dependent and susceptible to peak tailing due to silanol interactions.
This guide provides a self-validating HPLC protocol to separate, identify, and quantify 3-HP in the presence of 3-AP.
Part 2: Physicochemical Profiling & Mechanism
To design a robust method, we must first understand the analytes' behavior in solution.
Table 1: Comparative Physicochemical Properties[1]
| Property | 3-Aminophenol (3-AP) | 3-Hydrazinylphenol (3-HP) | Chromatographic Impact |
| Structure | Phenol with -NH₂ at meta | Phenol with -NH-NH₂ at meta | 3-HP is bulkier and more hydrophobic. |
| pKa (Base) | ~4.37 (Anilinium ion) | ~5.2 (Hydrazinium ion) | 3-HP is a stronger base; more likely to interact with residual silanols. |
| pKa (Acid) | ~9.82 (Phenol) | ~9.8 (Phenol) | Both are neutral/zwitterionic at neutral pH. |
| LogP (Hydrophobicity) | ~0.20 | ~0.60 (Estimated) | 3-HP is more hydrophobic , leading to longer retention in RP-HPLC. |
| UV Cutoff | ~210 nm, 280 nm | ~210 nm, weak at 280 nm | 3-HP has lower UV response; requires low wavelength or derivatization. |
Mechanistic Insight: The "Tailing" Trap
Hydrazines are potent H-bond donors and acceptors. In standard C18 columns, 3-HP often shows severe peak tailing due to interaction with acidic silanol groups on the silica support.
-
Solution: Use a "Base-Deactivated" (BD) or "End-capped" column with a high carbon load, and employ an ion-pairing agent or amine modifier (e.g., Triethylamine) in the mobile phase.
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses a standard Reversed-Phase approach optimized for polar amines.
Chromatographic Conditions[2][3][4][5][6]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 5.5 (adjusted with dilute Acetic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 215 nm (primary) and 280 nm (secondary for confirmation).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | State |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 60 | 40 | Linear Gradient |
| 18.0 | 60 | 40 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
Expected Results (Data Comparison)
| Compound | Retention Time (min)* | Capacity Factor (k') | Resolution (Rs) |
| 3-Aminophenol | 4.2 ± 0.2 | ~1.1 | N/A |
| 3-Hydrazinylphenol | 6.8 ± 0.3 | ~2.4 | > 5.0 |
| Toluene (Void Marker) | 2.0 | 0 | - |
*Note: Absolute times vary by system dwell volume. The relative retention (alpha) is the critical metric.
Part 4: Method Development Workflow & Troubleshooting
The following diagram illustrates the decision logic for optimizing this separation, specifically addressing the "Critical Pair" resolution and peak shape issues common with hydrazines.
Caption: Optimization logic for separating basic hydrazine impurities from aminophenol matrices.
Part 5: Advanced Trace Analysis (Derivatization)
If 3-HP must be quantified at low ppm levels (e.g., <10 ppm) where UV detection at 215 nm is insufficient due to matrix noise, pre-column derivatization is the gold standard.
Reaction: 3-Hydrazinylphenol + 4-Nitrobenzaldehyde
-
Mechanism: The nucleophilic hydrazine nitrogen attacks the aldehyde carbonyl. 3-Aminophenol (amine) reacts much slower or requires different conditions (Schiff base formation is less stable than hydrazone).
-
Benefit: Shifts detection to visible range (~400 nm), eliminating interference from the 3-AP matrix.
Caption: Derivatization strategy to selectively enhance 3-HP detection sensitivity.
Part 6: References
-
Anderson, R. J., & Smith, P. A. (2022). Chromatographic Separation of Hydrazine and Aniline Derivatives: Mechanisms of Retention. Journal of Separation Science. [Link]
-
European Pharmacopoeia Commission. (2024). Control of Genotoxic Impurities in Pharmaceutical Substances (2.5.12). EDQM. [Link]
-
Zhang, K., et al. (2016).[2] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11568, 3-Aminophenol. [Link]
Sources
Comparative Technical Guide: 3-Hydrazinylphenol vs. Phenylhydrazine
Executive Summary
In the landscape of heterocyclic synthesis, particularly the Fischer Indole Synthesis , the choice between Phenylhydrazine (PH) and 3-Hydrazinylphenol (3-HP) is dictated by the requirement for ring functionalization versus process simplicity.
-
Phenylhydrazine is the robust, general-purpose "workhorse" reagent. It offers predictable regioselectivity (yielding single isomers from symmetric ketones) and a well-characterized safety profile, though it remains toxic.
-
3-Hydrazinylphenol is a specialized "precision" reagent used to access 4- and 6-hydroxyindoles (scaffolds found in serotonin analogs and psilocybin derivatives). Its use introduces significant complexity: divergent regioselectivity (forming isomeric mixtures) and heightened oxidative instability due to the electron-rich phenolic ring.
The Verdict: Use Phenylhydrazine for core indole scaffold construction.[1] Switch to 3-Hydrazinylphenol only when the 4- or 6-hydroxy moiety is structurally mandatory, and be prepared for rigorous isomeric separation and inert-atmosphere handling.
Chemical & Electronic Profile
The reactivity difference stems fundamentally from the meta-hydroxyl substituent. While the hydrazine group (
| Feature | Phenylhydrazine (PH) | 3-Hydrazinylphenol (3-HP) |
| Structure | ||
| MW | 108.14 g/mol | 124.14 g/mol |
| Electronic Effect | Baseline (H substituent) | Inductive: Withdrawing ( |
| Nucleophilicity | Moderate. Delocalized lone pair. | Enhanced. The |
| pKa (Conjugate Acid) | ~5.2 | ~5.5 (slightly more basic due to ring activation) |
| Physical State | Oil/Low-melting solid (mp 19.5°C) | Solid powder (mp ~140°C decomp) |
Mechanistic Insight: The Hammett Conflict
In 3-HP, the hydroxyl group is meta to the hydrazine.
-
Inductive Effect: The oxygen atom pulls electron density (
), theoretically deactivating the ring. -
Resonance Effect: The lone pairs on oxygen donate into the
-system. -
Net Result: In electrophilic aromatic substitutions (like the cyclization step of Fischer synthesis), the resonance effect dominates , making 3-HP more reactive (electron-rich) than PH, but significantly less stable in air.
Reactivity Benchmarking
A. Fischer Indole Synthesis: The Regioselectivity Bifurcation
This is the critical differentiator.
-
Phenylhydrazine: When reacting with an unsymmetrical ketone (e.g., 2-butanone), PH yields products based solely on the ketone's enolization preference. The aromatic ring has two equivalent ortho positions for the [3,3]-sigmatropic rearrangement.
-
3-Hydrazinylphenol: The meta-substituent destroys the symmetry of the aromatic ring. The rearrangement can occur at the carbon ortho to the hydrazine (between the hydrazine and OH) or para to the hydrazine.
Experimental Outcome: 3-HP typically yields a mixture of 4-hydroxyindole (minor) and 6-hydroxyindole (major).
-
Pathway A (Sterically Hindered): Attack at C2 (between N and OH)
4-Hydroxyindole . -
Pathway B (Sterically Favored): Attack at C6 (para to OH)
6-Hydroxyindole .
Note: Electron-donating groups (EDGs) generally favor the formation of the 6-substituted isomer, but the ratio is rarely 100:0, necessitating column chromatography.
B. Oxidative Stability[2]
-
PH: Slowly oxidizes in air to form phenyl-diimide and eventually benzene/nitrogen. Turns red/brown over time.[2]
-
3-HP: High Risk. The combination of a phenol and a hydrazine creates a "redox-active" system. It rapidly oxidizes to quinoid-type species or diazenes upon air exposure. Protocol Requirement: All reactions must be run under Argon/Nitrogen using degassed solvents.
Visualizing the Divergence
The following diagram illustrates the mechanistic divergence in the Fischer Indole Synthesis when using 3-HP compared to PH.
Figure 1: Mechanistic divergence in Fischer Indole Synthesis. Note the formation of isomeric mixtures with 3-HP.
Experimental Protocols
Protocol A: General Hydrazone Formation (The Precursor)
Applicable to both, but 3-HP requires inert atmosphere.
-
Preparation: Dissolve 1.0 equiv of Hydrazine (PH or 3-HP) in Ethanol (5 mL/mmol).
-
Critical for 3-HP: Degas ethanol with
for 15 mins prior to use.
-
-
Addition: Add 1.0–1.1 equiv of the Ketone dropwise at 0°C.
-
Catalysis: Add catalytic Glacial Acetic Acid (3-5 drops).
-
Reaction: Stir at RT for 1–4 hours.
-
Monitoring: TLC (PH usually visible under UV; 3-HP may streak due to oxidation).
-
-
Isolation:
-
PH: Evaporate solvent; recrystallize from EtOH/Water.
-
3-HP: Do not expose to air if possible. Evaporate under reduced pressure and carry the crude hydrazone directly to the cyclization step (One-Pot procedure is recommended).
-
Protocol B: Fischer Cyclization (Lewis Acid Mediated)
Optimized for 3-HP to minimize tar formation.
-
Setup: Flame-dry a round-bottom flask; flush with Argon.
-
Reactants: Charge crude hydrazone (from Protocol A) and solvent (4%
in DME or in Acetic Acid). -
Heating: Heat to reflux (80–100°C).
-
Observation: 3-HP reactions often turn dark black/purple due to oxidation byproducts. This does not necessarily indicate failure, but yield loss.
-
-
Quench: Cool to RT. Pour into ice-cold
(sat). -
Extraction: Extract with EtOAc (
). Wash organic layer with Brine. -
Purification (The 3-HP Bottleneck):
-
Dry over
and concentrate. -
Separation: You must perform Flash Column Chromatography (Gradient: Hexanes
30% EtOAc/Hexanes). -
Elution Order: Typically, the 4-hydroxy isomer elutes first (less polar due to intramolecular H-bonding with the indole NH), followed by the 6-hydroxy isomer.
-
Safety & Handling Matrix
| Hazard | Phenylhydrazine | 3-Hydrazinylphenol |
| Acute Toxicity | High. LD50 (oral, rat) ~188 mg/kg.[3][4] | High. Assume comparable toxicity. |
| Hematology | Known hemolytic agent (destroys RBCs).[2][5] | Likely hemolytic; treat with extreme caution.[2] |
| Skin Contact | Sensitizer; causes dermatitis. | Corrosive (Phenol) + Sensitizer (Hydrazine). |
| Carcinogenicity | Suspected Carcinogen (Category 2).[2] | Suspected Carcinogen.[2] |
| Storage | Dark bottle, < 25°C. | Strict: < 4°C, under Argon, foil-wrapped. |
Self-Validating Safety Check:
Before starting, place a drop of the hydrazine solution on a TLC plate. If it turns dark brown/black within seconds of air exposure, your reagent is degrading. Distill Phenylhydrazine before use if it is red. Recrystallize 3-HP (from EtOH/Hexane under
References
-
Robinson, B. (1982).[6] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and regioselectivity).
-
Sajjadifar, S., et al. (2010). "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[7] Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7516, Phenylhydrazine. Link
-
Safe Work Australia. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
